molecular formula C21H19N3O3S B2430403 2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 1904211-30-8

2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2430403
CAS No.: 1904211-30-8
M. Wt: 393.46
InChI Key: TZEWTFZPDWJCPW-UHFFFAOYSA-N
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Description

2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound is known for its potential use in drug development and molecular imaging.

Preparation Methods

The synthesis of 2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves several steps, including the formation of key intermediates and their subsequent reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction is favored due to its mild and functional group-tolerant conditions . The process generally involves the use of organoboron reagents and palladium catalysts under specific reaction conditions to achieve high yields.

Chemical Reactions Analysis

2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving molecular interactions and biological pathways.

    Industry: The compound’s unique properties make it suitable for use in various industrial processes, including the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile can be compared with other similar compounds, such as:

    Pyrazoloquinolines: These compounds share a similar quinoline core structure and have been studied for their pharmacological properties.

    Quinolinyl-pyrazoles: These compounds also contain a quinoline moiety and have shown potential in various biological applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that make it suitable for a wide range of applications.

Properties

IUPAC Name

2-(4-quinolin-8-yloxypiperidin-1-yl)sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c22-15-17-5-1-2-9-20(17)28(25,26)24-13-10-18(11-14-24)27-19-8-3-6-16-7-4-12-23-21(16)19/h1-9,12,18H,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEWTFZPDWJCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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